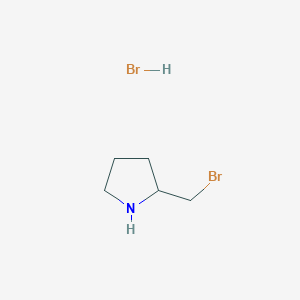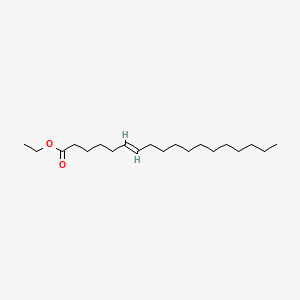
石竹烯酸乙酯
描述
Petroselaidic acid ethyl ester, also known as Ethyl petroselaidate, is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . The empirical formula is C20H38O2 and the molecular weight is 310.51 .
Molecular Structure Analysis
The molecular structure of Petroselaidic acid ethyl ester is represented by the SMILES string CCCCCCCCCCC\C=C\CCCCC(=O)OCC . This indicates that it has a long carbon chain with a double bond, an ester functional group, and an ethyl group attached to the oxygen of the ester.
Physical and Chemical Properties Analysis
Petroselaidic acid ethyl ester is an ester . Esters are polar molecules but they do not have a hydrogen atom attached directly to an oxygen atom, so they cannot engage in intermolecular hydrogen bonding with one another . This gives them considerably lower boiling points than their isomeric carboxylic acids counterparts .
科学研究应用
化学回收和聚合物改性
聚对苯二甲酸乙二醇酯 (PET) 等聚合物的化学回收突出了酯化合物在回收可再聚合单体中的相关性。此过程不仅解决了与塑料废物相关的环境问题,还节约了石化产品和能源。酯在 PET 的糖解中用于生产低聚物,表明石竹烯酸乙酯在类似回收或改性过程中具有潜在应用 (Karayannidis & Achilias, 2007)。
用于生物柴油生产的生物乙醇
使用乙酯生物乙醇生产生物柴油的研究强调了对可持续反应物(相对于甲醇)的关注。考虑到其乙酯基团和生产毒性更低、基于可再生资源的生物柴油的潜力,此观点为石竹烯酸乙酯在生物柴油生产中打开了大门 (Brunschwig, Moussavou, & Blin, 2012)。
抗菌应用
十二烷基精氨酸酸乙酯(另一种乙酯)对各种微生物表现出显着的抗菌活性,突出了乙酯的抗菌潜力。这表明石竹烯酸乙酯可以类似地用于食品保鲜或其他微生物控制至关重要的领域的抗菌应用 (Ma 等人,2023)。
缓蚀
将聚对苯二甲酸乙二醇酯 (PET) 废料用作各种介质中钢的缓蚀剂,突显了回收和环境保护的创新方法。这表明石竹烯酸乙酯作为缓蚀剂的潜在应用,因为其结构相似,并且存在可能与金属表面相互作用以防止腐蚀的酯基团 (Hameed, Qureshi, & Abdallah, 2021)。
作用机制
Ethyl petroselaidate, also known as Petroselaidic acid ethyl ester, is a chemical compound widely used in scientific research, particularly in the field of lipid chemistry and biochemistry .
Target of Action
As an ethyl ester derivative of petroselaidic acid, a monounsaturated fatty acid found in various plant oils, ethyl petroselaidate serves as a valuable tool in studying lipid metabolism and lipid-mediated cellular processes . .
Mode of Action
It is known to be used as a biochemical reagent in life science related research .
Biochemical Pathways
Ethyl petroselaidate is utilized to investigate the enzymatic mechanisms and metabolic pathways involved in the synthesis and degradation of unsaturated fatty acids . It is also employed in lipidomics research to analyze and quantify fatty acid composition in biological samples, providing insights into lipid homeostasis and cellular lipid profiles .
Result of Action
Its use in lipidomics research contributes to our understanding of lipid biology, membrane dynamics, and lipid-mediated signaling pathways in various physiological and pathological contexts .
Action Environment
It is known that the compound is typically stored at −20°c , suggesting that temperature could play a role in its stability.
安全和危害
生化分析
Biochemical Properties
Ethyl petroselaidate plays a significant role in biochemical reactions, particularly those involving lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with lipases, which catalyze the hydrolysis of ester bonds in lipids. This interaction is crucial for studying lipid digestion and absorption processes. Additionally, ethyl petroselaidate can serve as a substrate for esterases, enzymes that hydrolyze ester bonds, thereby providing insights into ester metabolism and function .
Cellular Effects
Ethyl petroselaidate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, particularly those involved in lipid signaling. By modulating the activity of lipid-related enzymes, ethyl petroselaidate can alter gene expression and cellular metabolism. For example, it can influence the expression of genes involved in fatty acid metabolism, thereby impacting cellular energy balance and lipid storage .
Molecular Mechanism
The molecular mechanism of ethyl petroselaidate involves its interaction with specific biomolecules. It binds to enzymes such as lipases and esterases, facilitating their catalytic activity. This binding interaction can lead to the hydrolysis of the ester bond in ethyl petroselaidate, releasing petroselaidic acid and ethanol. Additionally, ethyl petroselaidate may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and influencing metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl petroselaidate can change over time. The stability of this compound is influenced by factors such as temperature and storage conditions. Ethyl petroselaidate is generally stable at room temperature but may degrade over extended periods or under extreme conditions. Long-term studies have shown that its effects on cellular function can vary, with potential changes in enzyme activity and gene expression observed over time .
Dosage Effects in Animal Models
The effects of ethyl petroselaidate in animal models vary with different dosages. At low doses, it may enhance lipid metabolism and improve energy balance. At high doses, it can exhibit toxic or adverse effects, such as disrupting normal lipid homeostasis and causing cellular stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
Ethyl petroselaidate is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and esterases, which play key roles in the hydrolysis and synthesis of lipids. These interactions can affect metabolic flux and alter the levels of various metabolites, including fatty acids and glycerol .
Transport and Distribution
Within cells and tissues, ethyl petroselaidate is transported and distributed through specific mechanisms. It may interact with lipid transporters and binding proteins, facilitating its movement across cellular membranes. This distribution is crucial for its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
Ethyl petroselaidate is localized in various subcellular compartments, including the cytoplasm and lipid droplets. Its activity and function can be influenced by its subcellular localization, with specific targeting signals or post-translational modifications directing it to particular organelles. This localization is essential for its role in lipid metabolism and related biochemical processes .
属性
IUPAC Name |
ethyl (E)-octadec-6-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h14-15H,3-13,16-19H2,1-2H3/b15-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUZCNYUCLNCKN-CCEZHUSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C/CCCCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




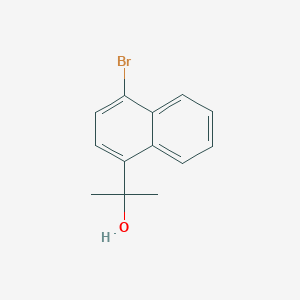
![9-[(2R)-2-(diphenoxyphosphorylmethoxy)propyl]purin-6-amine](/img/structure/B3130352.png)
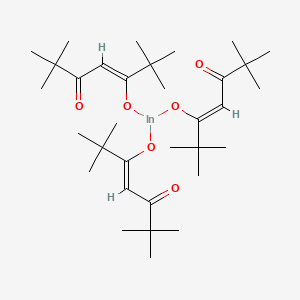


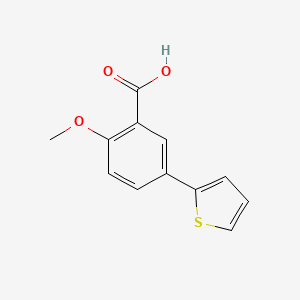



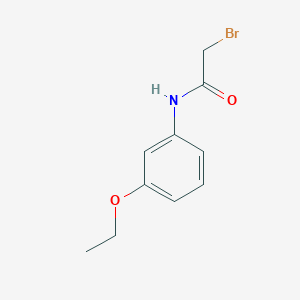
![4-[2-(Diethylamino)ethoxy]benzoic acid](/img/structure/B3130401.png)
